molecular formula C19H16N4O4S B11000933 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11000933
M. Wt: 396.4 g/mol
InChI Key: KKVLVEXFVWSEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines and benzothiazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzodiazepine core through cyclization reactions.
  • Introduction of the benzothiazole moiety via nucleophilic substitution or condensation reactions.
  • Coupling of the two fragments using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, benzodiazepine derivatives are often explored for their potential as therapeutic agents, particularly for their anxiolytic, sedative, and anticonvulsant properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety may bind to GABA receptors, enhancing the inhibitory effects of GABA in the central nervous system. The benzothiazole moiety may interact with other biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Methoxybenzothiazole derivatives: Compounds with various biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide lies in its combined benzodiazepine and benzothiazole structure, which may confer a distinct set of biological activities and therapeutic potential.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N4O4S/c1-27-10-6-7-13-15(8-10)28-19(22-13)23-16(24)9-14-18(26)20-12-5-3-2-4-11(12)17(25)21-14/h2-8,14H,9H2,1H3,(H,20,26)(H,21,25)(H,22,23,24)

InChI Key

KKVLVEXFVWSEJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.